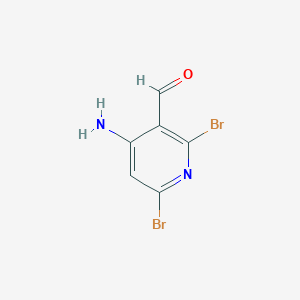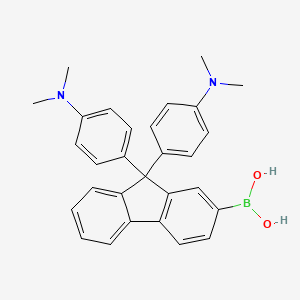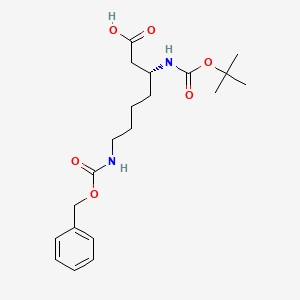
4-(Chloromethyl)-3-fluoro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3-fluoro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 3-position of the bipyridine structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine typically involves the halogenation of bipyridine derivatives. One common method is the chloromethylation of 3-fluoro-2,3’-bipyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 4-position of the bipyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted bipyridines.
Oxidation: Formation of bipyridine carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted bipyridines.
Scientific Research Applications
4-(Chloromethyl)-3-fluoro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in the development of metal-based drugs and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The presence of the chloromethyl and fluoro groups enhances its reactivity and binding affinity, making it effective in modulating biological pathways .
Comparison with Similar Compounds
4-(Chloromethyl)-2,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoro-2,3’-bipyridine: Lacks the chloromethyl group, affecting its chemical behavior and applications.
4-Methyl-3-fluoro-2,3’-bipyridine:
Uniqueness: 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine is unique due to the combined presence of both chloromethyl and fluoro substituents. This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluoro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2 |
InChI Key |
SENMQZWXTGSRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)



![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
